

# Brasofensine Sulfate (NS-2214) for Parkinson's Disease Research: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Brasofensine sulfate*

Cat. No.: *B1667505*

[Get Quote](#)

Executive Summary: Brasofensine (NS-2214) is a potent phenyltropine-based monoamine reuptake inhibitor with high affinity for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Investigated for the treatment of Parkinson's disease (PD), it demonstrated the ability to increase synaptic concentrations of these key neurotransmitters, offering a potential symptomatic treatment for motor deficits. Preclinical studies in rodent and primate models of Parkinson's showed that Brasofensine could reverse akinesia and improve motor function, notably without inducing the dyskinesias often associated with long-term levodopa therapy.<sup>[1]</sup> Despite promising early results, its clinical development was discontinued.<sup>[2]</sup> This guide provides a technical overview of Brasofensine's pharmacological profile, mechanism of action, and the experimental protocols used in its evaluation, intended for researchers in neuropharmacology and drug development.

## Mechanism of Action

Brasofensine functions as a triple reuptake inhibitor. By binding to and blocking DAT, NET, and SERT on presynaptic neurons, it prevents the reabsorption of dopamine, norepinephrine, and serotonin from the synaptic cleft.<sup>[2]</sup> This leads to an elevated and prolonged presence of these neurotransmitters in the synapse, enhancing postsynaptic receptor signaling. In Parkinson's disease, the primary deficit is the loss of dopaminergic neurons in the substantia nigra, leading to reduced dopamine levels in the striatum. Brasofensine's primary therapeutic effect is hypothesized to stem from its potent inhibition of DAT, which compensates for the reduced dopamine release by increasing the synaptic residency time of the available dopamine.

[Click to download full resolution via product page](#)

Caption: Mechanism of Brasofensine as a triple reuptake inhibitor.

## Pharmacological Profile

Brasofensine's primary pharmacological characteristic is its potent inhibition of monoamine transporters. The following tables summarize the available quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Monoamine Transporter Inhibition

| Transporter Target   | Assay Method        | Preparation              | IC <sub>50</sub> (μM) | Reference |
|----------------------|---------------------|--------------------------|-----------------------|-----------|
| Dopamine (DAT)       | Reuptake Inhibition | Striatal Synaptosomes    | 0.003                 | [3]       |
| Norepinephrine (NET) | Reuptake Inhibition | Hippocampal Synaptosomes | 0.0013                | [3]       |
| Serotonin (SERT)     | Reuptake Inhibition | Cortical Synaptosomes    | 0.013                 | [3]       |

Table 2: Clinical Pharmacokinetics (Single Oral Dose in PD Patients)

| Dose (mg) | Cmax (ng/mL) | Tmax (hours) |
|-----------|--------------|--------------|
| 0.5       | 0.35         | 4            |
| 1.0       | 0.82         | 4            |
| 2.0       | 2.14         | 4            |
| 4.0       | 3.27         | 4            |

Data from a study in patients with moderate Parkinson's disease receiving levodopa/carbidopa.[4]

## Preclinical and Clinical Efficacy

**Animal Models:** In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated common marmoset model of Parkinson's disease, oral administration of Brasofensine (0.25-2.5 mg/kg) led to a dose-dependent and long-lasting increase in locomotor activity and a reduction in disability scores.<sup>[1]</sup> Crucially, in marmosets previously primed with levodopa to exhibit dyskinesia, Brasofensine effectively reversed akinesia without inducing dyskinetic movements or stereotypy.<sup>[1]</sup> This suggests a key advantage over traditional levodopa therapy.

**Clinical Trials:** Phase I and II clinical trials were conducted for Brasofensine.<sup>[2][5]</sup> In a study involving patients with moderate Parkinson's disease already on levodopa/carbidopa, single oral doses of up to 4 mg were found to be safe and well-tolerated.<sup>[4]</sup> However, based on the motor performance subscale of the Unified Parkinson's Disease Rating Scale (UPDRS), no significant change in patient disability was observed at the tested single doses.<sup>[4]</sup> Development was ultimately halted, with the company citing financial constraints related to further regulatory requirements and a decision to prioritize another compound.<sup>[2][5]</sup>

## Experimental Protocols

Detailed, step-by-step protocols are proprietary to the developing institutions. However, based on published literature, the methodologies can be summarized as follows.

### A. Monoamine Transporter Binding/Uptake Assays

This protocol assesses the ability of a compound to inhibit the reuptake of neurotransmitters.

- **Preparation of Synaptosomes:** Brain regions rich in the target transporter (e.g., striatum for DAT, hippocampus for NET, cortex for SERT) are dissected from rodents.<sup>[3]</sup> The tissue is homogenized in a buffered solution and centrifuged to isolate synaptosomes, which are resealed presynaptic nerve terminals containing transporters.
- **Incubation:** Synaptosomes are suspended in a buffer and pre-incubated with various concentrations of the test compound (e.g., Brasofensine) for a short period (e.g., 10 minutes).<sup>[6]</sup>
- **Initiation of Uptake:** A radiolabeled monoamine ( $[^3\text{H}]\text{-dopamine}$ ,  $[^3\text{H}]\text{-norepinephrine}$ , or  $[^3\text{H}]\text{-serotonin}$ ) is added to the mixture to initiate uptake by the transporters.<sup>[6]</sup>

- Termination and Separation: After a defined uptake period (e.g., 10 minutes), the reaction is terminated. Synaptosomes are rapidly separated from the buffer, often by centrifugation through a layer of silicone oil.[6]
- Quantification: The radioactivity within the synaptosome pellet is measured using liquid scintillation counting. Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor (e.g., mazindol for DAT).[6]
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake ( $IC_{50}$ ) is calculated by fitting the data to a sigmoidal dose-response curve.[6]



[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro monoamine reuptake inhibition assay.

## B. In Vivo Microdialysis in Animal Models

This technique measures the levels of neurotransmitters in the extracellular fluid of specific brain regions in a living animal.[7][8]

- **Animal Model Creation:** A Parkinsonian model is induced, commonly using neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP, which selectively destroy dopaminergic neurons.[7][9] For example, a unilateral injection of 6-OHDA into the medial forebrain bundle of a rat creates a hemiparkinsonian model.[9][10]
- **Surgical Implantation:** A microdialysis guide cannula is stereotactically implanted into the target brain region (e.g., striatum) of the anesthetized animal. The animal is allowed to recover for several days.[11]
- **Probe Insertion and Perfusion:** On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.[11]
- **Baseline Collection:** After a habituation period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.[11]
- **Drug Administration:** Brasofensine is administered (e.g., orally or via intraperitoneal injection).[1]
- **Post-Treatment Collection:** Dialysate collection continues for several hours to monitor the drug-induced changes in neurotransmitter concentrations over time.[12]
- **Sample Analysis:** The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[7]
- **Data Analysis:** The post-treatment neurotransmitter levels are expressed as a percentage change from the baseline average.

## C. Behavioral Assessment in Animal Models

Behavioral tests are used to assess the functional effects of the compound on motor symptoms.

- Model: The 6-OHDA unilateral lesion rat model is commonly used.[9][13] These animals exhibit motor asymmetry.
- Drug-Induced Rotational Behavior: After administration of a dopaminergic agent (like Brasofensine), the animal will rotate. The direction and rate of rotation (full turns per minute) are recorded. This test is highly sensitive to dopamine agonists and reuptake inhibitors.[9]
- Locomotor Activity: Animals are placed in an open-field arena equipped with infrared beams. The system automatically records parameters such as distance traveled, speed, and rearing frequency over a set period after drug administration.[1]
- Disability/Akinesia Scoring: In primate models (e.g., MPTP-treated marmosets), motor disability is often assessed using a standardized rating scale that scores aspects like posture, movement, and alertness.[1] Observers, blinded to the treatment, score the animals at various time points post-drug administration.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
2. go.drugbank.com [go.drugbank.com]
3. Portico [access.portico.org]
4. Brasofensine treatment for Parkinson's disease in combination with levodopa/carbidopa - PubMed [pubmed.ncbi.nlm.nih.gov]
5. Brasofensine NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]
6. academic.oup.com [academic.oup.com]

- 7. In vivo microdialysis in Parkinson's research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-OHDA Unilateral Lesion Rat Model of Parkinson's Disease - Creative Biolabs [creative-biolabs.com]
- 10. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of various dopamine uptake inhibitors on striatal extracellular dopamine levels and behaviours in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Brasofensine Sulfate (NS-2214) for Parkinson's Disease Research: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1667505#brasofensine-sulfate-ns-2214-for-parkinson-s-disease-research>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)